molecular formula C19H23N5O3 B2387212 3-(3-hydroxypropyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 846064-43-5

3-(3-hydroxypropyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2387212
CAS No.: 846064-43-5
M. Wt: 369.425
InChI Key: YDRVLAFQONFOIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-hydroxypropyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H23N5O3 and its molecular weight is 369.425. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory Activity

A series of compounds based on the pyrimidopurinedione ring system, including structures related to the specified compound, have been synthesized and shown to exhibit significant anti-inflammatory activity. These compounds have been tested in models of chronic inflammation such as the adjuvant-induced arthritis rat model, showing potency levels comparable to naproxen, a standard anti-inflammatory drug. Importantly, these derivatives also demonstrated cyclooxygenase inhibitory activity, highlighting their potential as anti-inflammatory agents without the gastric ulcer inducing potential observed in some other series (Kaminski et al., 1989).

Adenosine Receptor Antagonism

Research into the affinities of a new series of pyrimido- and tetrahydropyrazino[2,1-f]purinediones for adenosine receptors (ARs) identified compounds with selective antagonistic activity towards the A1 AR subtype. These findings suggest potential applications in modulating adenosine receptor activity, which could be beneficial in conditions where adenosine receptor signaling plays a role, including neurodegenerative diseases and cancer (Szymańska et al., 2016).

Serotonin Receptor Ligands

A group of 1H,3H-pyrimido[2,1-f]purine-2,4-dione derivatives has been identified as high-affinity ligands for the serotonin 5-HT(1A) receptor, with several compounds showing promising pharmacological profiles. These findings indicate their potential use as novel therapeutic agents for psychiatric and neurological disorders, where serotonin receptor modulation is beneficial (Jurczyk et al., 2004).

Neurodegenerative Disease Treatment

Investigations into tetrahydropyrimido[2,1-f]purinediones have explored their interactions with adenosine receptors and monoamine oxidases, both of which are targets for neurodegenerative disease treatments like Parkinson's and Alzheimer's disease. Compounds from this research have shown dual activity as adenosine receptor antagonists and monoamine oxidase inhibitors, suggesting their potential as multi-target drugs for neurodegenerative conditions (Koch et al., 2013).

Properties

IUPAC Name

3-(3-hydroxypropyl)-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-13-11-23(14-7-4-3-5-8-14)18-20-16-15(24(18)12-13)17(26)22(9-6-10-25)19(27)21(16)2/h3-5,7-8,13,25H,6,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRVLAFQONFOIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCCO)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.